molecular formula C17H15NO2 B5759230 (2E)-N-(3-acetylphenyl)-3-phenylprop-2-enamide

(2E)-N-(3-acetylphenyl)-3-phenylprop-2-enamide

Cat. No.: B5759230
M. Wt: 265.31 g/mol
InChI Key: VNFRJOYZSFIBAN-ZHACJKMWSA-N
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Description

(2E)-N-(3-acetylphenyl)-3-phenylprop-2-enamide is a synthetic cinnamamide derivative, characterized by an (E)-configured olefin linker connecting a phenyl ring to an amide group substituted with a 3-acetylphenyl moiety. This structure places it within a class of compounds recognized for their significant potential in pharmacological research, particularly as a scaffold for developing central nervous system (CNS) active agents and anticancer compounds. Cinnamamide derivatives have been identified as an important class of compounds in preclinical research for the treatment of epilepsy. Structurally related compounds have demonstrated broad-spectrum anticonvulsant activity across multiple animal models, including the maximal electroshock (MES) test, the 6-Hz psychomotor seizure model (which is considered a model of treatment-resistant seizures), and various chemical-induced convulsion models . The N-(3-aryl-2-propenoyl)amido moiety is considered a key pharmacophore responsible for these anticonvulsant properties . Furthermore, cinnamamide derivatives sharing the 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide structure have shown promising in vitro antiproliferative activity, for instance, by inhibiting the growth of human chronic myelogenous leukemia (K562) cell lines . The mechanism of action for these bioactive effects is under investigation and may involve interactions with multiple targets. Research on related cinnamamide derivatives suggests potential mechanisms including the modulation of GABAergic systems, serotonergic receptors, and the vanilloid receptor (TRPV1) for anticonvulsant activity . Meanwhile, some cinnamamide-based benzamides have been identified as antimitotic agents that act by inhibiting tubulin polymerization, a validated target in cancer therapy . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers are encouraged to investigate the specific mechanisms and applications of this compound further in their own experimental systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-(3-acetylphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-13(19)15-8-5-9-16(12-15)18-17(20)11-10-14-6-3-2-4-7-14/h2-12H,1H3,(H,18,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFRJOYZSFIBAN-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Transformations of 2e N 3 Acetylphenyl 3 Phenylprop 2 Enamide

Retrosynthetic Analysis of the (2E)-N-(3-acetylphenyl)-3-phenylprop-2-enamide Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. The analysis for this compound identifies the amide bond as the most logical point for disconnection (C-N bond cleavage). This is a standard and reliable disconnection for amide synthesis.

This primary disconnection breaks the target molecule into two key precursors:

An activated cinnamoyl derivative, such as cinnamoyl chloride .

An aromatic amine, specifically 3-aminoacetophenone .

Further retrosynthetic analysis of these precursors leads to even simpler starting materials. Cinnamoyl chloride can be readily prepared from cinnamic acid , which in turn is famously synthesized from benzaldehyde (B42025) and acetic anhydride (B1165640) via the Perkin reaction. The other precursor, 3-aminoacetophenone, is typically synthesized by the reduction of 3-nitroacetophenone, which is derived from the nitration of acetophenone . This multi-step retrosynthetic pathway provides a clear and practical roadmap for the total synthesis of the target molecule from basic chemical feedstocks.

Optimized Synthetic Methodologies for this compound

The synthesis of the target compound is achieved through the formation of an amide bond between the cinnamoyl and 3-acetylphenyl moieties. Various methodologies, ranging from conventional laboratory techniques to more modern, environmentally conscious approaches, can be employed.

Conventional methods for amide bond formation are well-established and typically involve the reaction of a carboxylic acid derivative with an amine. The most common route for synthesizing this compound involves the acylation of 3-aminoacetophenone with an activated form of cinnamic acid.

One of the most direct methods is the Schotten-Baumann reaction, where 3-aminoacetophenone is treated with cinnamoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.netmdpi.com This reaction is often carried out in an inert solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). researchgate.netnih.gov

Alternatively, cinnamic acid can be coupled directly with 3-aminoacetophenone using a variety of coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. mdpi.com Another approach involves converting cinnamic acid to the acid chloride in situ or in a separate step using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) before adding the amine. nih.govnih.govnii.ac.jp

MethodActivating Agent / Coupling ReagentBaseTypical SolventKey Features
Acid Chloride RouteThionyl chloride (SOCl₂), Oxalyl chloridePyridine, Triethylamine (TEA)DCM, THF, TolueneHigh reactivity; often provides good yields. nih.gov
Carbodiimide CouplingDCC, EDC (+ HOBt)-DMF, DCMMilder conditions compared to acid chlorides. mdpi.com
Phosphonium Salt CouplingBOP, PyBOPTriethylamine (TEA), DIPEADCM, DMFEffective for less reactive amines. nih.gov
Phosphonic Anhydride CouplingT3P®PyridineEthyl acetateLow epimerization for chiral substrates. organic-chemistry.org

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for amide synthesis. These approaches focus on reducing hazardous waste, avoiding toxic reagents, and improving energy efficiency.

One prominent green strategy is the use of biocatalysis. Enzymes such as lipases (e.g., Novozym® 435) can catalyze the amidation reaction between cinnamic acid esters and amines under mild conditions, often in non-toxic solvents like methyl tert-butyl ether (MTBE). mdpi.com This method avoids the use of harsh activating agents and corrosive byproducts.

Microwave-assisted synthesis represents another green alternative. Microwave irradiation can significantly accelerate the reaction between cinnamic acid and an amine, often reducing reaction times from hours to minutes and improving yields. nih.govresearchgate.net This technique enhances energy efficiency and can sometimes be performed under solvent-free conditions.

The use of solid catalysts, such as activated silica, is also being explored for direct amide bond formation. These heterogeneous catalysts can facilitate the reaction and are easily separated from the reaction mixture, allowing for recycling and minimizing waste. whiterose.ac.uk

ApproachCatalyst / Energy SourceTypical ConditionsAdvantages
BiocatalysisImmobilized Lipases (e.g., Novozym® 435)Organic solvent (MTBE), ~60°C, 24hHigh selectivity, mild conditions, avoids toxic reagents. mdpi.com
Microwave-Assisted SynthesisMicrowave IrradiationSolvent or solvent-free, 130°C, <30 minRapid reaction rates, high energy efficiency, improved yields. nih.gov
Heterogeneous CatalysisActivated Silica (K60)High temperature, solventCatalyst is recyclable, reduced waste streams. whiterose.ac.uk

Derivatization Strategies for Analogues of this compound

The core structure of this compound offers several positions for structural modification to generate a library of analogues. The primary sites for derivatization are the phenyl ring of the cinnamoyl group and the acetylphenyl moiety.

The phenyl ring originating from benzaldehyde is a prime target for modification. A wide array of analogues can be synthesized by starting with substituted benzaldehydes in the initial Perkin reaction (or a similar olefination reaction) to generate substituted cinnamic acids. These can then be carried through the amidation sequence described in section 2.2.

Electron-donating groups (e.g., methoxy, hydroxyl) or electron-withdrawing groups (e.g., chloro, fluoro, trifluoromethyl) can be introduced at the ortho-, meta-, or para-positions of the phenyl ring. nih.govnih.gov The synthesis of these analogues follows the same fundamental pathway: conversion of the substituted cinnamic acid to an acyl chloride or activation with a coupling agent, followed by reaction with 3-aminoacetophenone. This modular approach allows for the systematic exploration of how different substituents on the cinnamoyl phenyl ring influence the properties of the final compound.

Substituent (R) on Phenyl RingStarting MaterialPotential Synthetic Route
4-Chloro (-Cl)4-ChlorobenzaldehydePerkin reaction followed by amidation.
4-Methoxy (-OCH₃)4-MethoxybenzaldehydePerkin reaction followed by amidation. nih.gov
3-Hydroxy (-OH)3-HydroxybenzaldehydePerkin reaction followed by amidation. nih.gov
3,5-Dichloro (-Cl)₂3,5-DichlorobenzaldehydePerkin reaction followed by amidation. nih.gov
3,4,5-Trimethoxy (-OCH₃)₃3,4,5-TrimethoxybenzaldehydePerkin reaction followed by amidation. orientjchem.org

The acetylphenyl portion of the molecule provides additional opportunities for derivatization. These modifications can be achieved either by using a substituted 3-aminoacetophenone as the starting amine or by chemically transforming the acetyl group on the final product.

The acetyl group, a ketone, is reactive towards a variety of chemical transformations.

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding a hydroxyethylphenyl derivative.

Oxidation: While challenging without cleaving the molecule, under specific conditions (e.g., Baeyer-Villiger oxidation), the acetyl group could be converted into an ester.

Condensation Reactions: The α-protons of the acetyl group can be deprotonated to form an enolate, which can then react with various electrophiles. Furthermore, the carbonyl group can undergo condensation with amines or hydrazines to form imines or hydrazones, respectively.

Additionally, the aromatic ring of the acetylphenyl moiety can be modified. The existing amide and acetyl groups will direct further electrophilic aromatic substitution. For instance, nitration or halogenation would likely occur at the positions meta to the acetyl group and ortho/para to the amide nitrogen, depending on the reaction conditions. Alternatively, pre-functionalized 3-aminoacetophenone derivatives (e.g., 5-amino-2-hydroxyacetophenone) could be used in the initial amidation step to introduce substituents onto this ring system.

Heterocyclic Ring Incorporations

The reactive α,β-unsaturated keto-ethylenic group (–CO–CH=CH–) in the chalcone (B49325) framework of this compound makes it an ideal starting material for synthesizing a variety of heterocyclic derivatives. thepharmajournal.comijres.org Cyclization reactions involving the addition of binucleophilic reagents to this system are a common strategy for incorporating five- and six-membered heterocyclic rings.

Pyrazoline Synthesis: Pyrazolines, five-membered heterocyclic rings containing two adjacent nitrogen atoms, can be synthesized from chalcone precursors. thepharmajournal.comelifesciences.orgnih.gov The reaction proceeds through the cyclization of the α,β-unsaturated carbonyl system with hydrazine (B178648) or its derivatives. thepharmajournal.com For instance, reacting a chalcone with phenylhydrazine (B124118) hydrate (B1144303) in ethanol (B145695) under reflux conditions leads to the formation of N-phenyl substituted pyrazolines. thepharmajournal.com The general mechanism involves the initial Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable pyrazoline ring. dergipark.org.tr

The reaction of a chalcone (0.01 mole) with hydrazine hydrate and glacial acetic acid can be refluxed for several hours to produce N-acetylpyrazolines. jocpr.com The resulting product is typically precipitated in ice-cold water, filtered, and recrystallized from ethanol. thepharmajournal.comjocpr.comijper.org

Table 1: Synthesis of Pyrazoline Derivatives from Chalcones

Reactant 1 Reactant 2 Solvent Conditions Product Yield (%) Ref
Chalcone Phenylhydrazine hydrate Ethanol Reflux, 4h 1-phenyl-pyrazoline derivative 75 thepharmajournal.com
Chalcone Hydrazine hydrate Glacial Acetic Acid Reflux, 8h N-acetylpyrazoline derivative - jocpr.com

Pyrimidine (B1678525) Synthesis: Pyrimidine derivatives, which are six-membered heterocyclic compounds, can also be synthesized from chalcones. derpharmachemica.comresearchgate.net A common method involves the condensation reaction of a chalcone with urea (B33335), thiourea, or guanidine (B92328) hydrochloride in a basic medium. researchgate.netijper.orgderpharmachemica.com For example, a mixture of a chalcone and urea dissolved in ethanol can be refluxed with an aqueous potassium hydroxide (B78521) solution for several hours. ijres.orgijper.org After the reaction, the mixture is cooled and poured into ice-cold water, then neutralized with a dilute acid to precipitate the pyrimidine product, which is then filtered and purified by recrystallization. ijres.orgijper.org Microwave-assisted synthesis has been shown to be an efficient alternative to conventional heating, often resulting in higher yields and shorter reaction times. ijres.orgijper.org

Table 2: Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Derivatives

Synthesis Method Reactants Conditions Reaction Time Yield (%) Ref
Conventional Chalcone, Urea, Ethanolic KOH Reflux on water bath 4 h Moderate ijres.orgijper.org

Stereochemical Control in the Synthesis of this compound and its Derivatives

The synthesis of the parent chalcone, this compound, is typically achieved through a Claisen-Schmidt condensation. thepharmajournal.comijres.orgijper.org This reaction involves the base-catalyzed condensation of an aryl ketone (3-aminoacetophenone, which is later acylated) with an aromatic aldehyde (benzaldehyde). The reaction conditions generally favor the formation of the thermodynamically more stable (E)-isomer, also known as the trans configuration, across the α,β-double bond. elifesciences.orgnih.gov

The stereochemistry of the double bond is crucial and is confirmed through spectroscopic methods. In ¹H-NMR spectroscopy, the trans conformation is characterized by two doublet peaks corresponding to the α and β vinylic protons. elifesciences.orgnih.gov These protons exhibit a large coupling constant (J value), typically around 15-17 Hz, which is indicative of a trans relationship. elifesciences.orgnih.govnih.gov The crystal structure of similar cinnamamide (B152044) derivatives confirms the E configuration of the C=C double bond. nih.gov

Analytical Techniques for Structural Elucidation of this compound and Analogues

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound and its heterocyclic derivatives. These methods provide detailed information about the compound's molecular structure, functional groups, and connectivity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. For the parent chalcone, key absorption bands would include:

N-H stretching: around 3313-3381 cm⁻¹ for the amide N-H. nih.govmdpi.com

C=O stretching: strong absorptions for the amide and ketone carbonyl groups, typically in the range of 1640-1692 cm⁻¹. nih.govmdpi.commdpi.com

C=C stretching: for the α,β-unsaturated system and aromatic rings.

C-N stretching: observed around 1232-1304 cm⁻¹. mdpi.comresearchgate.net

For heterocyclic derivatives like pyrimidines, characteristic peaks include N-H stretching around 3326-3378 cm⁻¹ and C=O stretching at 1648-1654 cm⁻¹. ijres.orgijper.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise structure.

¹H NMR: Provides information on the chemical environment of protons. For the parent chalcone, the vinylic protons of the (E)-isomer appear as doublets with a coupling constant of ~15-17 Hz. elifesciences.orgnih.govnih.gov Aromatic protons typically appear as multiplets in the range of δ 6.8-8.2 ppm. ijper.orgmdpi.com The amide proton (NH) often appears as a singlet at a downfield chemical shift, for example around δ 11.07 ppm. mdpi.com

¹³C NMR: Shows signals for each unique carbon atom. The carbonyl carbons of the ketone and amide groups are typically observed in the downfield region of the spectrum (e.g., δ 169.0-200.4 ppm). mdpi.com For pyrazoline derivatives, characteristic signals for the pyrazoline ring carbons appear at distinct chemical shifts: C-3 around 150.1-153.9 ppm, C-4 at 40.2-43.2 ppm, and C-5 at 56.9-62.7 ppm. dergipark.org.tr

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio (m/z) with high precision, often confirming the [M+H]⁺, [M+Na]⁺, or [M+K]⁺ ions. nih.govmdpi.com

Table 3: Key Spectroscopic Data for Structural Elucidation

Technique Functional Group / Atom Characteristic Signal / Value Ref
IR Amide N-H ~3313-3381 cm⁻¹ nih.govmdpi.com
Carbonyl (C=O) ~1640-1692 cm⁻¹ mdpi.commdpi.com
¹H NMR Vinylic Protons (E-isomer) Doublets, J ≈ 15-17 Hz elifesciences.orgnih.gov
Amide Proton (N-H) Singlet, δ ~8.11-11.07 ppm ijper.orgmdpi.com
¹³C NMR Carbonyl Carbons δ ~169-200 ppm mdpi.com
Pyrazoline C-4 δ ~40-43 ppm dergipark.org.tr
Pyrazoline C-5 δ ~57-63 ppm dergipark.org.tr

| HRMS | Molecular Ion | [M+H]⁺, [M+Na]⁺ peaks confirming molecular formula | nih.govmdpi.com |

Biological Evaluation and Pharmacological Potentials of 2e N 3 Acetylphenyl 3 Phenylprop 2 Enamide

In Vitro Biological Activity Profiling of (2E)-N-(3-acetylphenyl)-3-phenylprop-2-enamide

Enzyme Inhibition Assays

No specific data is available regarding the inhibitory activity of this compound against any particular enzyme targets. To assess its potential, a broad panel of enzymatic assays would be required.

Table 1: Hypothetical Enzyme Inhibition Profile for this compound This table is for illustrative purposes only, as no experimental data has been reported.

Enzyme Target Assay Type IC50 (µM)
Cyclooxygenase-1 (COX-1) Biochemical Assay Data not available
Cyclooxygenase-2 (COX-2) Biochemical Assay Data not available
5-Lipoxygenase (5-LOX) Cellular Assay Data not available

Receptor Binding Studies

Information on the affinity of this compound for specific biological receptors is currently unavailable. Radioligand binding assays would be necessary to determine its binding profile across a range of receptors.

Cellular Pathway Modulation Assays

The effects of this compound on intracellular signaling pathways have not been investigated. Reporter gene assays, Western blotting, and phosphoproteomics studies would be needed to elucidate its mechanism of action at the cellular level.

Cytotoxicity and Antiproliferative Activity in Specific Cell Lines

There is no published data on the cytotoxic or antiproliferative effects of this compound. Standard assays, such as the MTT or SRB assay, would need to be performed on a panel of cancer and microbial cell lines to evaluate this potential.

Table 2: Hypothetical Antiproliferative Activity of this compound This table is for illustrative purposes only, as no experimental data has been reported.

Cell Line Cancer Type GI50 (µM)
MCF-7 Breast Adenocarcinoma Data not available
A549 Lung Carcinoma Data not available
HCT116 Colon Carcinoma Data not available

Investigation of this compound in Preclinical Disease Models

Anti-inflammatory Models

The in vivo efficacy of this compound in animal models of inflammation has not been reported. Studies using models such as carrageenan-induced paw edema or lipopolysaccharide-induced systemic inflammation would be required to assess its anti-inflammatory potential.

Table 3: Hypothetical Efficacy in Carrageenan-Induced Paw Edema Model This table is for illustrative purposes only, as no experimental data has been reported.

Treatment Group Dose (mg/kg) Paw Edema Inhibition (%)
Vehicle Control - 0
This compound 10 Data not available
This compound 30 Data not available
This compound 100 Data not available

Antimicrobial Models

While no specific antimicrobial data for this compound has been published, the N-aryl cinnamamide (B152044) scaffold is a well-documented pharmacophore for antimicrobial agents. Studies on a variety of derivatives show significant activity against bacteria, mycobacteria, and fungi.

Research into a series of ring-substituted N-arylcinnamamides has identified several compounds with potent activity against both drug-sensitive and resistant bacterial strains. nih.govmdpi.com For instance, derivatives featuring trifluoromethyl or multiple halogen substitutions on the N-phenyl ring have demonstrated noteworthy efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Mycobacterium tuberculosis. nih.govnih.gov

Key findings show that (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide and (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide are highly active against all tested staphylococcal strains and M. tuberculosis, with Minimum Inhibitory Concentrations (MICs) as low as 22.27 µM. nih.govnih.gov These compounds have also been shown to inhibit staphylococcal biofilm formation and can enhance the activity of conventional antibiotics like vancomycin (B549263) and ciprofloxacin. nih.gov Similarly, dichlorophenyl derivatives showed potent antitubercular activity. nih.govnih.gov Antifungal properties have also been observed, with fluorophenyl and methylphenyl derivatives showing activity against Bipolaris sorokiniana. nih.gov

Table 1: Antimicrobial Activity of Selected N-Aryl Cinnamamide Derivatives

Compound R-Group (on N-Aryl Ring) Organism Activity (MIC in µM)
Derivative 1 3,5-bis(CF₃) S. aureus (MRSA) 22.27
Derivative 2 3-CF₃ S. aureus (MRSA) 27.47
Derivative 3 3,5-Cl₂ M. tuberculosis H37Ra 27.38
Derivative 4 3,4-Cl₂ M. tuberculosis H37Ra 27.38
Derivative 5 3-F B. sorokiniana 16.58
Derivative 6 3-CH₃ B. sorokiniana 33.71

Data sourced from Pospisilova et al. (2018). nih.govnih.gov

Antiviral Models

Specific studies evaluating the antiviral potential of this compound are not available in the current scientific literature. The broader class of cinnamamides has been reviewed for a wide range of pharmacological effects, including antiviral activity, suggesting the scaffold is of interest in this field. nih.gov However, detailed reports and data tables focusing on N-aryl cinnamamide derivatives against specific viral pathogens are sparse compared to research on their antimicrobial properties.

Antiparasitic Models

There is no published research on the antiparasitic activity of this compound. However, investigations into N-aryl cinnamamides have revealed promising antimalarial activity. A screening of various substituted N-arylcinnamanilides against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum identified several potent compounds. nih.gov

The most effective derivative, (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide, exhibited an IC₅₀ value of 0.58 µM. nih.gov Other derivatives with combinations of halogen and trifluoromethyl groups also showed efficacy comparable to the standard drug chloroquine, with IC₅₀ values in the low micromolar range. nih.govmalariaworld.org Importantly, the most active compounds showed low cytotoxicity against human cell lines, indicating a selective effect on the parasite. nih.gov These findings underscore the potential of the N-aryl cinnamamide skeleton as a basis for the development of new antimalarial agents. benthamdirect.com

Table 2: Antiplasmodial Activity of Selected N-Aryl Cinnamamide Derivatives against P. falciparum

Compound R-Group (on N-Aryl Ring) Activity (IC₅₀ in µM)
Derivative 7 4-Br, 2-Cl 0.58
Derivative 8 2,6-Br₂, 4-CF₃ 2.0
Derivative 9 4-NO₂, 3-CF₃ 2.2
Derivative 10 2-Br, 5-F 4.0
Derivative 11 3,4,5-Cl₃ 4.3

Data sourced from Michnova et al. (2022). nih.gov

Neuroprotective Models

While this compound has not been specifically tested for neuroprotective effects, related cinnamamide derivatives have shown significant potential in this area, particularly as anticonvulsants. The N-(3-aryl-2-propenoyl)amido moiety is considered a key pharmacophore for anticonvulsant properties. nih.gov For example, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide demonstrated broad anticonvulsant activity in multiple animal models of seizures and epilepsy. nih.govmdpi.com

Furthermore, certain N-phenyl cinnamamide derivatives have been shown to protect hepatocytes against oxidative stress by activating the Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) pathway. nih.gov This mechanism is highly relevant to neuroprotection, as oxidative stress is a key factor in the pathogenesis of many neurodegenerative diseases. nih.govmdpi.com In these studies, derivatives with a meta-hydroxy group on the cinnamoyl ring showed potent, dose-dependent activation of the Nrf2/ARE pathway, suggesting a potential to mitigate oxidative damage in neuronal cells. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

As no specific derivatives of this compound have been synthesized and evaluated, the following SAR discussion is based on broader studies of the N-aryl cinnamamide class.

Impact of Substituent Position and Nature on Biological Activity

The biological activity of N-aryl cinnamamides is highly dependent on the electronic properties and position of substituents on both the N-phenyl ring (the anilide portion) and the 3-phenyl ring (the cinnamoyl portion).

N-Aryl Ring Substituents: For antimicrobial and antiparasitic activity, the presence of lipophilic and electron-withdrawing groups on the anilide ring is consistently associated with higher potency. malariaworld.org

Halogens and Trifluoromethyl Groups: Substituents such as -Cl, -Br, and especially -CF₃ are crucial for potent activity. nih.gov Disubstitution, particularly at the 3- and 5-positions (e.g., 3,5-dichloro or 3,5-bis(trifluoromethyl)), often leads to the most active compounds against bacteria and mycobacteria. nih.govnih.gov A similar trend is seen in antimalarial derivatives, where multiple halogen substitutions enhance efficacy. nih.gov

Positional Isomers: The position of the substituent is critical. For instance, in anti-inflammatory studies, disubstitution at the C(2,5) or C(2,6) positions of the anilide ring by bulky, lipophilic groups was found to be preferable. mdpi.com In anticonvulsant cinnamamides, electron-withdrawing groups on the phenyl group were found to increase activity, while electron-donating groups reduced it. documentsdelivered.com

Cinnamoyl Ring Substituents:

Hydroxy Groups: For neuroprotective activity related to Nrf2 activation, a hydroxyl group at the meta-position of the cinnamoyl phenyl ring was found to significantly enhance potency. nih.gov This suggests that the electronic effect of the substituent on the α,β-unsaturated carbonyl system is a key determinant of this specific activity.

Conformational Requirements for Activity

The cinnamamide scaffold is considered a "privileged structure" due to its ability to interact with multiple biological targets. nih.gov Its activity is linked to the α,β-unsaturated amide system, which acts as a Michael acceptor.

Scaffold Hopping and Bioisosteric Replacements

In the quest for novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, the molecular framework of this compound, which is based on the cinnamoyl scaffold, serves as a valuable template for medicinal chemists. Two key strategies employed in this endeavor are scaffold hopping and bioisosteric replacement. These approaches aim to modify the core structure or specific functional groups of a lead compound to discover new chemotypes with similar or improved biological activities.

Scaffold hopping involves the replacement of a central core structure of a molecule with a chemically different one, while maintaining the spatial arrangement of essential functional groups responsible for biological activity. This can lead to the discovery of novel intellectual property and compounds with more favorable absorption, distribution, metabolism, and excretion (ADME) properties. For compounds related to the chalcone (B49325) and cinnamamide family, scaffold hopping can involve modifications of the two aryl rings or the α,β-unsaturated carbonyl system that connects them. nih.govnih.gov

Bioisosterism, on the other hand, is the substitution of a specific functional group with another that has similar physical or chemical properties, with the goal of retaining or enhancing the desired biological activity while potentially reducing unwanted side effects. nih.gov For the this compound scaffold, bioisosteric replacements can be applied to the acetyl group, the amide linkage, or substituents on the phenyl rings.

One notable example of bioisosteric replacement on a chalcone scaffold involved the substitution of a 4'-hydroxy group to develop antibacterial agents. In this study, various bioisosteres were explored to improve activity and physicochemical properties. nih.gov Another study demonstrated the anticancer potential of chalcone bioisosteres where the double bond of the enone system was replaced with a thiophene ring. This modification led to compounds with potent anticancer activity, with some derivatives showing IC50 values in the sub-micromolar range against various cancer cell lines. nih.gov

The amide bond in this compound is a key site for bioisosteric modification. Due to potential metabolic instability of the amide bond in vivo, its replacement with more stable bioisosteres is a common strategy in drug design. nih.gov Heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, and tetrazoles are frequently used as amide bioisosteres as they can mimic the geometry and electronic properties of the amide group while offering improved metabolic stability. nih.gov

The following table provides examples of scaffold hopping and bioisosteric replacements in compounds structurally related to this compound and their impact on biological activity.

Parent Scaffold/Compound Modification Strategy Resulting Compound/Derivative Biological Activity/Finding
2',4',6'-trimethoxy-chalconeBioisosteric ReplacementDerivative 8 (a chalcone bioisostere)Potent anticancer activity with IC50 values ranging from 0.030 to 0.120 µM against a panel of cancer cell lines. nih.gov
Chalcone ScaffoldScaffold Hopping (Enone replacement)Thiophene-containing chalcone derivative 13Showed significant anticancer activity with IC50 values from 0.160 to 0.510 µM against various cancer cell lines. nih.gov
Cinnamamide ScaffoldMolecular HybridizationCinnamamide-quinazoline derivativesDesigned as EGFR inhibitors to overcome drug resistance in cancer. Compound 7g showed potent activity against mutant H1975 cells (IC50 = 1.22 µM). nih.gov
4'-hydroxy chalconeBioisosteric ReplacementBioisosteres 10 and 11Showed potent antibacterial activity with a minimum inhibitory concentration (MIC) of 2 µM and low cytotoxicity. nih.gov

Mechanistic Investigations and Molecular Targets of 2e N 3 Acetylphenyl 3 Phenylprop 2 Enamide

Identification of Putative Molecular Targets for (2E)-N-(3-acetylphenyl)-3-phenylprop-2-enamide

Target Identification Through Proteomics Approaches

To identify the molecular targets of this compound using proteomics, researchers would typically employ techniques such as affinity purification-mass spectrometry (AP-MS) or thermal proteomics. In an AP-MS study, the compound would be chemically modified to allow for its attachment to a solid support, such as beads. These "baited" beads would then be incubated with cell lysates, allowing the compound to bind to its protein targets. The bound proteins would be isolated, separated, and identified using mass spectrometry.

Thermal proteomics, on the other hand, relies on the principle that the binding of a small molecule can stabilize a protein against heat-induced denaturation. In this approach, cells or cell lysates would be treated with the compound and then subjected to a range of temperatures. The aggregated proteins at each temperature would be separated from the soluble proteins, and the relative abundance of proteins in the soluble fraction would be quantified using mass spectrometry. Proteins that show increased thermal stability in the presence of the compound are considered potential targets.

A hypothetical data table from such a proteomics study might look like this:

Protein ID Gene Name Fold Change (Enriched/Depleted) p-value Function
P04637TP533.5 (Enriched)0.001Tumor suppressor
Q9Y243HDAC12.8 (Enriched)0.005Histone deacetylase
P35568MAPK3-2.1 (Depleted)0.01Kinase

This table is for illustrative purposes only and does not represent actual data for the specified compound.

Genetic Screens for Target Validation

Once putative targets are identified, genetic screens can be used to validate these findings. Techniques like CRISPR-Cas9 or RNA interference (RNAi) screens are powerful tools for this purpose. In a typical experiment, a library of cells, each with a specific gene knocked out or silenced, would be treated with this compound. The sensitivity or resistance of each cell line to the compound would then be measured. If knocking out a specific gene results in resistance to the compound, it suggests that the protein encoded by that gene is a critical component of the compound's mechanism of action, and potentially its direct target.

For example, if a proteomics study suggested that a particular kinase is a target, a genetic screen could be performed on cell lines with that kinase gene knocked out. If these cells are no longer affected by the compound, it provides strong evidence for the target's identity.

Elucidation of Signaling Pathways Modulated by this compound

Upstream and Downstream Signaling Events

After identifying a molecular target, researchers would investigate the broader signaling pathways affected by the compound's interaction with that target. This often involves techniques like Western blotting or phospho-proteomics to measure changes in the phosphorylation status of key signaling proteins. For instance, if the compound inhibits a specific kinase, scientists would examine the phosphorylation levels of known substrates of that kinase (downstream events) and proteins that regulate the kinase itself (upstream events).

Cross-talk with Other Biological Pathways

Biological pathways are highly interconnected. Therefore, it would be crucial to investigate whether the modulation of the primary signaling pathway by this compound leads to secondary effects on other pathways. Gene expression profiling using techniques like RNA sequencing (RNA-seq) could reveal broad changes in cellular transcription, providing clues about cross-talk between different signaling networks.

Molecular Interactions of this compound with Biological Macromolecules

To understand the precise nature of the interaction between this compound and its target, biophysical and structural biology techniques would be employed. Methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) could be used to measure the binding affinity and kinetics of the interaction. X-ray crystallography or cryo-electron microscopy (cryo-EM) could provide a high-resolution 3D structure of the compound bound to its target protein, revealing the specific amino acid residues involved in the interaction.

A hypothetical table summarizing such findings could be:

Technique Parameter Value
Isothermal Titration Calorimetry (ITC)Binding Affinity (Kd)1.5 µM
Surface Plasmon Resonance (SPR)Association Rate (kon)2.5 x 104 M-1s-1
Surface Plasmon Resonance (SPR)Dissociation Rate (koff)3.75 x 10-2 s-1
X-ray CrystallographyKey Interacting ResiduesTyr157, Phe282, Arg310

This table is for illustrative purposes only and does not represent actual data for the specified compound.

Binding Kinetics and Thermodynamics

A comprehensive understanding of a compound's mechanism of action necessitates the study of its binding kinetics and thermodynamics. Binding kinetics, which includes the association rate constant (k-on) and the dissociation rate constant (k-off), provides insights into the speed at which a compound binds to its target and the duration of the resulting complex. Thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS) changes, further elucidate the forces driving the binding event.

Currently, there is a lack of specific studies reporting the binding kinetics and thermodynamic profile of this compound with any identified molecular target. Such data would be crucial in determining its affinity (Kd), residence time on the target, and the nature of the molecular interactions involved.

Interactive Data Table: Binding Kinetics of this compound

Targetk-on (M⁻¹s⁻¹)k-off (s⁻¹)Kd (M)Reference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A

Interactive Data Table: Thermodynamics of this compound Binding

TargetΔH (kcal/mol)ΔS (cal/mol·K)ΔG (kcal/mol)Reference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A

Allosteric Modulation Studies

Allosteric modulation, where a compound binds to a site on a receptor distinct from the primary (orthosteric) binding site to modulate the receptor's activity, is an increasingly important area of drug discovery. Allosteric modulators can offer greater specificity and a more nuanced control of receptor function compared to traditional orthosteric ligands.

To date, no specific research has been published that investigates the potential of this compound to act as an allosteric modulator on any receptor. Studies designed to explore this possibility, for instance, by examining its effect on the binding or function of known orthosteric ligands, would be necessary to determine if it possesses such a mechanism of action.

Computational Approaches in the Study of 2e N 3 Acetylphenyl 3 Phenylprop 2 Enamide

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as (2E)-N-(3-acetylphenyl)-3-phenylprop-2-enamide, into the binding site of a protein target. This allows for the elucidation of the binding mode and the nature of the interactions that stabilize the ligand-protein complex.

Molecular docking simulations of cinnamamide (B152044) derivatives have been instrumental in identifying their potential protein targets and the specific amino acid residues that are crucial for binding. For instance, studies on analogous cinnamoyl anilides have revealed interactions with key residues in the binding pockets of various enzymes. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking.

In a representative docking study of a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which share structural similarities with the target compound, against the PI3Kα enzyme, several key interactions were observed. The docked compounds were found to form hydrogen bonds with residues such as Val851 and Lys802, while also engaging in π-π stacking interactions with Tyr836 and Trp780. mdpi.com These findings suggest that the N-acetylphenyl and phenyl rings of this compound could similarly engage in hydrophobic and aromatic interactions within a protein's binding pocket.

Interacting ResidueInteraction Type
Valine (e.g., Val851)Hydrogen Bond
Lysine (e.g., Lys802)Hydrogen Bond
Tyrosine (e.g., Tyr836)π-π Stacking
Tryptophan (e.g., Trp780)π-π Stacking
This table presents a summary of key amino acid residues and their interaction types with cinnamamide analogues in molecular docking studies.

A critical output of molecular docking simulations is the prediction of the binding affinity between a ligand and its target protein, often expressed as a docking score or binding energy. Lower binding energy values typically indicate a more stable ligand-protein complex and, consequently, a higher predicted affinity.

In a study involving (2E)-3-(aryl)-1-(thiophen-2-yl)prop-2-en-1-one derivatives as potential acetylcholinesterase inhibitors, molecular docking was used to predict their binding affinities. researchgate.net The results were compared to the standard drug rivastigmine (B141) to gauge their potential efficacy. Such comparative analyses are crucial in prioritizing compounds for further experimental testing. For a series of cinnamamide derivatives studied as potential anticancer agents, docking against P-glycoprotein revealed binding energies in the range of -5 kcal/mol, indicating a potential for inhibitory activity. researchgate.net

Compound TypeProtein TargetPredicted Binding Affinity (kcal/mol)
Cinnamamide DerivativesP-glycoprotein~ -5.0
(2E)-3-(aryl)-1-(thiophen-2-yl)prop-2-en-1-one DerivativesAcetylcholinesteraseComparable to Rivastigmine
This table provides an overview of predicted binding affinities for cinnamamide derivatives against different protein targets.

Quantum Chemical Calculations for Conformational Analysis and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure, stability, and reactivity. These methods can be used to determine the most stable conformation of a molecule and to explore its electronic properties, which are fundamental to its interaction with biological targets.

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its ability to participate in charge-transfer interactions.

A quantum mechanical investigation of a structurally related compound, (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-phenylprop-2-enamide, using DFT with the B3LYP/6-311++G(d,p) basis set, provided insights into its electronic structure. researchgate.net The study revealed the distribution of electron density and the energies of the frontier molecular orbitals. Such analyses can predict the sites within the molecule that are most likely to be involved in interactions with a protein. The HOMO is often associated with the electron-donating ability of a molecule, while the LUMO is related to its electron-accepting ability. The calculated HOMO-LUMO energy gap for this analogue helps in understanding the intramolecular charge transfer within the molecule.

ParameterDescriptionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalRelates to the molecule's electron-donating capacity.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalRelates to the molecule's electron-accepting capacity.
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity.
This table outlines key parameters derived from quantum chemical calculations and their significance.

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling and virtual screening are powerful computational tools for the discovery of new drug candidates. A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target.

A pharmacophore model is typically generated based on the structures of known active compounds or the ligand-binding site of a target protein. nih.govport.ac.uk The key features of a pharmacophore include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive and negative ionizable groups. oakwoodchemical.com Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for molecules that match the pharmacophoric features. researchgate.net This process, known as virtual screening, can rapidly identify a smaller, more manageable set of compounds for further investigation.

For this compound, a pharmacophore model could be developed based on its structure and known active analogues. This model would likely include features such as an aromatic ring from the phenyl group, a hydrogen bond acceptor from the carbonyl oxygen, and a hydrophobic feature from the acetylphenyl moiety. This model could then be used to screen virtual libraries to discover novel analogues with potentially improved activity or pharmacokinetic properties. The hits from the virtual screen would then be subjected to further computational analysis, such as molecular docking, before being prioritized for synthesis and biological evaluation.

Pharmacophore FeaturePotential Corresponding Moiety in this compound
Aromatic RingPhenyl group, Acetylphenyl group
Hydrogen Bond AcceptorCarbonyl oxygen of the amide, Carbonyl oxygen of the acetyl group
Hydrogen Bond DonorAmide nitrogen
Hydrophobic RegionPhenyl group, Ethyl group of the acetylphenyl moiety
This table illustrates the potential pharmacophoric features of this compound.

In Silico Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

The predictive models for ADMET properties are built upon the quantitative structure-activity relationship (QSAR) principle, which posits that the chemical structure of a molecule is intrinsically linked to its biological activity and pharmacokinetic behavior. By analyzing a molecule's physicochemical properties—such as molecular weight, lipophilicity (log P), topological polar surface area (TPSA), and hydrogen bond donors/acceptors—these computational tools can forecast its journey through the human body.

Bioavailability Predictions

Oral bioavailability is a critical factor for many potential drugs, determining the fraction of an orally administered dose that reaches systemic circulation. In silico models predict bioavailability by assessing a compound's adherence to certain established principles, such as Lipinski's Rule of Five and the Veber rules, as well as by predicting its gastrointestinal (GI) absorption and potential as a substrate for efflux pumps like P-glycoprotein (P-gp).

This compound is predicted to have good oral bioavailability. This prediction is based on its favorable physicochemical properties that align with the criteria for drug-likeness. For instance, its molecular weight and lipophilicity fall within the ranges associated with good absorption. acs.orgnih.gov Furthermore, it is not predicted to be a substrate for P-glycoprotein, an efflux transporter that can pump drugs out of cells and reduce their absorption. mdpi.com

Below is a table summarizing the predicted bioavailability and related physicochemical properties for this compound.

PropertyPredicted ValueImplication for Bioavailability
Molecular Weight 279.33 g/mol Favorable (within Lipinski's guidelines of <500 g/mol )
LogP (Lipophilicity) 3.10Optimal for membrane permeability and absorption
Topological Polar Surface Area (TPSA) 58.6 ŲIndicates good cell membrane permeability
Hydrogen Bond Donors 1Favorable (within Lipinski's guidelines of ≤5)
Hydrogen Bond Acceptors 2Favorable (within Lipinski's guidelines of ≤10)
Gastrointestinal (GI) Absorption HighHigh likelihood of absorption from the gut
P-gp Substrate NoNot likely to be removed by efflux pumps, aiding absorption
Bioavailability Score 0.55Indicates a high probability of good oral bioavailability

Metabolic Stability and Metabolite Prediction

The metabolic stability of a compound dictates its lifespan in the body. Compounds that are rapidly metabolized may be cleared too quickly to exert a therapeutic effect. In silico tools predict metabolic stability by identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes, the primary enzymes responsible for drug metabolism. oup.com

For this compound, computational models suggest it is likely to be a substrate for several CYP isoforms, including CYP1A2, CYP2C9, and CYP3A4. The amide bond within the molecule is a potential site for hydrolysis, and the aromatic rings are susceptible to hydroxylation. Understanding these metabolic pathways is crucial, as the resulting metabolites could be active, inactive, or even toxic.

The following table details the predicted interactions with major CYP enzymes.

CYP IsoformPredicted InteractionPotential Metabolic Consequence
CYP1A2 InhibitorPotential for drug-drug interactions with other CYP1A2 substrates.
CYP2C9 InhibitorPotential for drug-drug interactions with other CYP2C9 substrates.
CYP2C19 Non-inhibitorLow likelihood of interactions with CYP2C19 substrates.
CYP2D6 Non-inhibitorLow likelihood of interactions with CYP2D6 substrates.
CYP3A4 InhibitorPotential for significant drug-drug interactions with a wide range of drugs.

Predicted primary sites of metabolism for this compound include the acetyl group on the phenyl ring and the phenyl ring of the cinnamoyl moiety, which are susceptible to oxidation. The amide linkage itself could also undergo hydrolysis, leading to the formation of 3-aminoacetophenone and cinnamic acid.

Prediction of Blood-Brain Barrier Penetration

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential to treat central nervous system (CNS) disorders. In silico models predict BBB penetration based on a combination of physicochemical properties, including lipophilicity, molecular size, and polar surface area. mdpi.com

Based on these parameters, this compound is predicted to be able to cross the blood-brain barrier. Its moderate lipophilicity and relatively low polar surface area are conducive to passive diffusion across the tight junctions of the BBB. This suggests that the compound may have potential applications in treating neurological conditions.

The table below summarizes the key predictors for BBB penetration.

ParameterPredicted ValueImplication for BBB Penetration
LogBB 0.83Indicates good distribution to the brain.
CNS Permeability PermeableThe compound is predicted to cross the blood-brain barrier.
P-gp Substrate NoNot actively effluxed from the brain, allowing for accumulation.

Future Directions and Translational Potential of 2e N 3 Acetylphenyl 3 Phenylprop 2 Enamide

Development of Next-Generation Analogues with Enhanced Potency and Selectivity

The development of next-generation analogues of (2E)-N-(3-acetylphenyl)-3-phenylprop-2-enamide is a crucial step towards creating more potent and selective drug candidates. The cinnamamide (B152044) scaffold offers multiple sites for structural modification, which can be exploited to improve interaction with biological targets. researchgate.net Research on related cinnamamide derivatives has demonstrated that modifications to the phenyl ring, the acrylamide (B121943) moiety, and the N-aryl group can significantly impact biological activity. nih.govnih.gov

One approach involves the synthesis of hybrid molecules that combine the cinnamamide scaffold with other pharmacologically active moieties. For example, chalcone-trimethoxycinnamide hybrids have been explored for their biological activities. researchgate.net Another strategy is the introduction of different substituents on the aromatic rings to enhance potency. The derivatization of hydroxycinnamamides to trans-N-benzylhydroxycinnamamides has been shown to influence their anticancer potential. researchgate.netunhas.ac.id

The following table summarizes potential modification sites on the this compound structure for the development of next-generation analogues:

Modification Site Potential Modifications Desired Outcome
Phenyl Ring (Cinnamoyl Moiety)Introduction of electron-donating or electron-withdrawing groupsEnhanced target binding and potency
N-Aryl Ring (3-acetylphenyl)Alteration of substituent position and natureImproved selectivity and pharmacokinetic properties
Acrylamide LinkerConformational restriction or isosteric replacementIncreased metabolic stability and enhanced target interaction

By systematically exploring these modifications, it is possible to generate a library of novel analogues with improved therapeutic profiles.

Strategies for Lead Optimization of this compound

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a lead compound to produce a viable drug candidate. patsnap.com For this compound, lead optimization would focus on improving its efficacy, selectivity, and pharmacokinetic (ADMET - absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov

Key strategies for the lead optimization of cinnamamide-based compounds include:

Structure-Activity Relationship (SAR) Analysis: A fundamental approach in lead optimization is the systematic modification of the lead compound to understand the relationship between its chemical structure and biological activity. patsnap.com This helps in identifying the key functional groups responsible for its therapeutic effects.

Improving Solubility and Bioavailability: Poor aqueous solubility can hinder the clinical development of a drug candidate. nih.gov Modifications to the chemical structure, such as the introduction of polar functional groups, can enhance solubility and bioavailability. patsnap.com Prodrug strategies can also be employed to improve the delivery of the compound to its target site. patsnap.com

Enhancing Selectivity: A key goal of lead optimization is to improve the selectivity of the compound for its intended target, thereby reducing off-target effects and potential toxicity. nih.gov For instance, lead optimization studies on a class of cinnamic amide EP2 antagonists successfully improved their selectivity over other prostanoid receptors. nih.gov

Computational Modeling: In silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can accelerate the lead optimization process by predicting how structural modifications will affect the compound's activity and pharmacokinetic properties. patsnap.com

The following table outlines common lead optimization strategies and their potential application to this compound:

Strategy Description Potential Application
Bioisosteric Replacement Replacing a functional group with another that has similar physical or chemical properties. patsnap.comReplacing the acetyl group with other functionalities to improve target binding or metabolic stability.
Scaffold Hopping Modifying the core structure of the molecule while retaining key binding elements. patsnap.comExploring alternative scaffolds to the cinnamamide core to identify novel chemical series with improved properties.
Prodrug Design Modifying the compound to improve its delivery, which is then converted to the active form in the body. patsnap.comEnhancing the oral bioavailability of this compound.

Novel Therapeutic Applications Beyond Current Research Focus

Cinnamamide derivatives have been reported to possess a wide range of pharmacological activities, suggesting that this compound could have therapeutic applications beyond a single disease area. nih.govnih.gov The diverse biological activities of this chemical class open up possibilities for repositioning the compound for new indications.

Some potential novel therapeutic applications for this compound include:

Neurodegenerative Diseases: Cinnamamides have shown neuroprotective properties, making them potential candidates for the treatment of diseases like Alzheimer's and Parkinson's. nih.gov

Infectious Diseases: Antimicrobial and antiviral activities have been reported for several cinnamamide derivatives. researchgate.netresearchgate.net Further investigation could reveal the potential of this compound as an anti-infective agent.

Metabolic Disorders: Some cinnamamide derivatives have been found to inhibit α-glucosidase, suggesting a potential role in the management of diabetes. researchgate.netui.ac.id

Cancer: The cinnamamide scaffold is present in several compounds with anticancer activity. researchgate.netashdin.com Further studies could explore the potential of this compound in oncology.

Inflammatory Disorders: Anti-inflammatory properties are a known feature of many cinnamamide derivatives. ashdin.comashdin.com This suggests potential applications in treating chronic inflammatory diseases.

Integration of Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of the mechanism of action of this compound, the integration of multi-omics data is essential. nih.govmdpi.com Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes induced by a drug candidate. nih.govrsc.org

Integrating these datasets can help to:

Identify Drug Targets and Biomarkers: By analyzing the changes in gene expression, protein levels, and metabolite concentrations in response to treatment, it is possible to identify the molecular targets of the compound and discover biomarkers for predicting treatment response. nih.gov

Elucidate Mechanisms of Action: Multi-omics data can reveal the biological pathways and networks that are modulated by the compound, providing a deeper understanding of its mechanism of action. researchgate.net

Predict Potential Toxicity: By examining the off-target effects of the compound at a systems level, it may be possible to predict potential toxicities early in the drug development process.

The application of a multi-omics approach would significantly enhance the understanding of the biological effects of this compound and facilitate its translation into the clinic. nih.gov

Collaborative Research Opportunities and Interdisciplinary Approaches

The successful development of this compound from a promising lead compound to a clinically approved drug will require a collaborative and interdisciplinary approach. nih.gov Drug discovery and development is a complex process that necessitates expertise from various fields.

Key areas for collaboration include:

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic scientific discoveries and the resources needed for drug development. columbia.edu

Contract Research Organizations (CROs): CROs can provide specialized services in areas such as medicinal chemistry, preclinical testing, and clinical trial management, accelerating the development process. nih.gov

Interdisciplinary Research Teams: A successful project will require the integration of expertise from medicinal chemists, pharmacologists, toxicologists, clinicians, and data scientists to address the multifaceted challenges of drug development.

By fostering a collaborative environment, the full therapeutic potential of this compound can be explored and realized.

Q & A

Q. What controls are critical in mechanism-of-action studies?

  • Methodology :
  • Positive controls : Chloroquine (antimalarial), Celecoxib (COX-2 inhibition).
  • Negative controls : Solvent-only (DMSO <0.1%) and scrambled compound analogs.
  • Genetic controls : CRISPR knockouts of putative targets (e.g., NF-κB in THP1 cells) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.